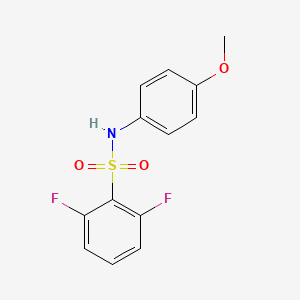![molecular formula C11H10F3N3O B5816965 N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5816965.png)
N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TFMI, and it is a white to off-white powder that is sparingly soluble in water. TFMI has been studied extensively due to its unique properties, which make it useful in various applications.
作用機序
The mechanism of action of TFMI is not fully understood. However, it is believed that TFMI exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in the inflammatory response. By inhibiting COX-2 activity, TFMI reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
TFMI has been shown to have several biochemical and physiological effects. In vitro studies have shown that TFMI inhibits COX-2 activity in a dose-dependent manner, with an IC50 value of 0.2 μM. TFMI has also been shown to inhibit the production of prostaglandins in lipopolysaccharide-stimulated macrophages. In vivo studies have shown that TFMI has potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders.
実験室実験の利点と制限
One of the main advantages of TFMI is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various diseases. TFMI is also relatively easy to synthesize, making it readily available for research purposes. However, one of the main limitations of TFMI is its poor solubility in water, which can make it challenging to work with in some experiments.
将来の方向性
There are several future directions for the research and development of TFMI. One of the most promising directions is the development of TFMI as a drug candidate for the treatment of pain and inflammation-related disorders. Further studies are needed to determine the optimal dosage and administration route for TFMI. Another promising direction is the investigation of TFMI's potential as a COX-2 imaging agent for the early detection of cancer. TFMI's unique properties make it a promising candidate for the development of novel imaging agents for various diseases. In addition, further studies are needed to investigate TFMI's potential as a tool for understanding the role of COX-2 in various physiological processes. Overall, TFMI has significant potential for various applications in scientific research, and further studies are needed to fully understand its properties and potential.
合成法
TFMI can be synthesized using several methods, including the reaction of 4-(trifluoromethyl)phenylhydrazine with 2-bromoacetyl bromide in the presence of a base. Another method involves the reaction of 4-(trifluoromethyl)phenylhydrazine with 2-bromoacetophenone in the presence of a base. The resulting product is then treated with ammonium carbonate to yield TFMI.
科学的研究の応用
TFMI has been studied extensively in scientific research due to its potential applications in various fields. One of the most significant applications of TFMI is in the field of medicinal chemistry, where it has been shown to have potential as a drug candidate for the treatment of various diseases. TFMI has been shown to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders.
特性
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c12-11(13,14)7-1-3-8(4-2-7)17-10(18)9-15-5-6-16-9/h1-4H,5-6H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSGZIFIOISJKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B5816885.png)
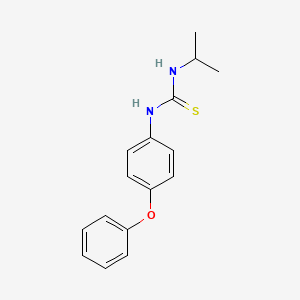
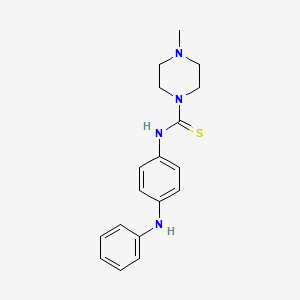
![3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5816907.png)
![4-isobutyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5816914.png)
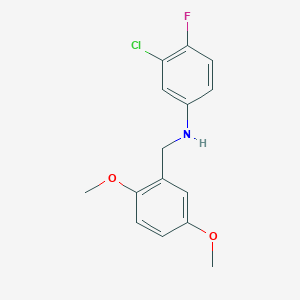
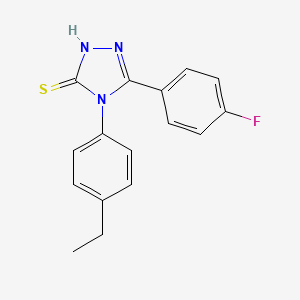
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5816941.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5816955.png)
![2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5816966.png)

